

# Spectroscopic Profile of Arborescin: A Technical Guide

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## Compound of Interest

Compound Name: *Arborescin*

Cat. No.: *B1247596*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **Arborescin**, a sesquiterpene lactone of significant interest in natural product chemistry and drug discovery. The information presented herein is intended to serve as a core reference for researchers engaged in the identification, characterization, and development of **Arborescin** and related compounds.

## Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of **Arborescin**. The electron impact mass spectrum consistently shows a molecular ion peak corresponding to its chemical formula,  $C_{15}H_{20}O_3$ .

Ion	m/z
$[M]^+$	248

## Infrared (IR) Spectroscopy

The infrared spectrum of **Arborescin** reveals the presence of its key functional groups, notably a  $\gamma$ -lactone and an epoxy ring. The characteristic absorption bands provide valuable structural information.<sup>[1]</sup>

Wave Number (cm <sup>-1</sup> )	Assignment
3058 and 2910	C-H stretching vibrations
1770	Carbonyl (C=O) stretching of the $\gamma$ -lactone
1430	C-H deformation vibrations
1128	C-O-C stretching of the epoxy group

## Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, publicly accessible, and fully assigned NMR dataset for **Arborescin** is not readily available in recent literature, its structure has been elucidated using NMR techniques. The following represents a compilation of expected chemical shifts based on its known structure and data from related compounds. For definitive studies, it is recommended to acquire and interpret the full 2D NMR spectra.

### <sup>13</sup>C NMR (CDCl<sub>3</sub>)

A database indicates the availability of <sup>13</sup>C NMR data for **Arborescin** in deuterated chloroform (CDCl<sub>3</sub>).<sup>[2]</sup> Access to this specific dataset may require subscription to the database.

### <sup>1</sup>H NMR

Detailed proton NMR data with coupling constants and multiplicities are essential for unambiguous structural confirmation. While specific literature with a complete table was not identified in the search, the structural features of **Arborescin** suggest a complex spectrum with signals corresponding to methyl groups, methylene protons, and methine protons, including those associated with the lactone and epoxy rings.

## Experimental Protocols

The spectroscopic data for **Arborescin** are typically acquired using standard analytical instrumentation and methodologies.

### Mass Spectrometry

A common method for obtaining the mass spectrum of **Arborescin** involves a gas chromatography-mass spectrometry (GC-MS) system.

- Instrument: Shimadzu GCMS-QP2010 or equivalent.
- Ionization Mode: Electron Impact (EI).
- Sample Introduction: Direct injection or via GC column.
- Analysis: The instrument separates ions based on their mass-to-charge ratio ( $m/z$ ).

### Infrared Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy is used to identify the functional groups.

- Instrument: FTIR-4700 JASCO instrument or similar.
- Sample Preparation: Solid phase, typically as a KBr pellet or using an ATR accessory.
- Spectral Range: 4000–400  $\text{cm}^{-1}$ .
- Process: An interferogram is recorded and then Fourier-transformed to obtain the absorption spectrum.

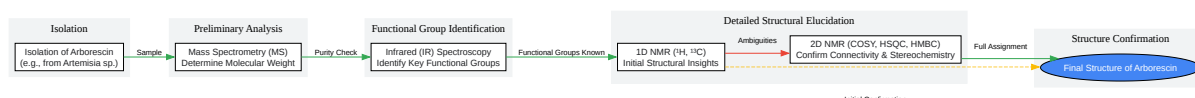
### Nuclear Magnetic Resonance Spectroscopy

High-resolution NMR spectroscopy is critical for the detailed structural elucidation of **Arborescin**.

- Instrument: Bruker WM 250 (250 MHz for  $^1\text{H}$ , 62.9 MHz for  $^{13}\text{C}$ ) or a higher field spectrometer (e.g., 400 or 500 MHz for  $^1\text{H}$ ) for better resolution.
- Solvent: Deuterated chloroform ( $\text{CDCl}_3$ ) is a common solvent for this type of compound.
- Experiments: Standard 1D experiments ( $^1\text{H}$  and  $^{13}\text{C}$ ) are performed, along with 2D experiments such as COSY, HSQC, and HMBC to establish connectivity and assign all proton and carbon signals unequivocally.

# Logical Workflow for Spectroscopic Analysis of Arborescin

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of **Arborescin**.



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Caption: Workflow for the spectroscopic identification and structural elucidation of **Arborescin**.

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## References

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